Product packaging for Lutetium arsenide(Cat. No.:CAS No. 12005-94-6)

Lutetium arsenide

Cat. No.: B14714075
CAS No.: 12005-94-6
M. Wt: 249.8884 g/mol
InChI Key: ZTVSZKHALKTTEI-UHFFFAOYSA-N
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Description

Lutetium Arsenide (LuAs) is a crystalline solid compound of lutetium and arsenic, serving as a valuable material in advanced research and development. With a chemical formula of LuAs and a molecular weight of 249.89 g/mol, it is characterized by its high purity, available in grades up to 99.999% (5N) . This compound is part of the arsenide group, which features compounds of metals with arsenic and finds specialized applications in several high-tech fields . The primary research applications of this compound are in the areas of semiconductor technology and photo-optic applications . Its properties make it a subject of interest for developing specialized laser and light-emitting diodes (LEDs), quantum dots, and optical and pressure sensors . Researchers utilize this compound in various forms, including ingots, lumps, powder, sputtering targets, and wafers, to facilitate different experimental and fabrication processes . Important Notice: This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. All safety data sheet (SDS) guidelines must be consulted and followed prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsLu B14714075 Lutetium arsenide CAS No. 12005-94-6

Properties

CAS No.

12005-94-6

Molecular Formula

AsLu

Molecular Weight

249.8884 g/mol

IUPAC Name

arsanylidynelutetium

InChI

InChI=1S/As.Lu

InChI Key

ZTVSZKHALKTTEI-UHFFFAOYSA-N

Canonical SMILES

[As]#[Lu]

Origin of Product

United States

Synthesis and Advanced Growth Methodologies for Lutetium Arsenide

Bulk Single Crystal Growth Techniques for Lutetium Arsenide

The production of large, high-purity single crystals of this compound is a challenging endeavor due to its high melting point and the high vapor pressure of arsenic at elevated temperatures. Several melt-based and solution-based methods have been adapted to address these challenges.

Adaptations of the Czochralski Method for this compound Crystallization

The Czochralski method is a widely used technique for pulling large single crystals from a melt. alineason.comacadpubl.eubritannica.comwikipedia.orgresearchgate.net In this process, a seed crystal is dipped into a crucible containing the molten LuAs and then slowly withdrawn, allowing a cylindrical ingot to solidify with the same crystallographic orientation as the seed. alineason.comacadpubl.eubritannica.com

For this compound, significant adaptations to the standard Czochralski process are necessary. Due to the volatile nature of arsenic at the high temperatures required to melt LuAs, a high-pressure environment is essential to prevent its sublimation from the melt. wikipedia.org This is often achieved through the Liquid Encapsulated Czochralski (LEC) technique, where a layer of an inert, molten encapsulant, such as boric oxide (B₂O₃), covers the melt surface. wikipedia.org The entire system is contained within a high-pressure chamber filled with an inert gas like argon. wikipedia.org Precise control of the temperature gradients, pulling rate, and crystal rotation speed is crucial for maintaining a stable crystal growth interface and minimizing defects. wikipedia.org

Key considerations for Czochralski growth of LuAs include:

Crucible Material: The crucible must be non-reactive with molten LuAs. Materials like tungsten or tantalum are potential candidates.

Atmosphere: A high-pressure inert atmosphere (e.g., Argon) is required to suppress arsenic evaporation.

Encapsulation: An encapsulant like B₂O₃ is used in the LEC variation to further prevent arsenic loss.

Stoichiometry Control: Maintaining the precise 1:1 stoichiometry of Lu to As in the melt is a significant challenge due to arsenic's volatility.

ParameterDescriptionRelevance for this compound
Pulling Rate The speed at which the crystal is withdrawn from the melt.Affects crystal diameter and defect formation. Slower rates are generally preferred for higher quality.
Rotation Rate The speed at which the crystal and/or crucible is rotated.Influences the shape of the solid-liquid interface and the distribution of impurities.
Temperature Gradient The rate of temperature change at the crystal-melt interface.A critical parameter that controls the crystallization process and defect density.
Melt Composition The stoichiometry of the molten material.Difficult to control for LuAs due to arsenic's high vapor pressure.

Bridgman-Stockbarger Approaches for this compound Crystal Fabrication

The Bridgman-Stockbarger technique is another prominent melt growth method suitable for materials with volatile components. wikipedia.orgscribd.comnumberanalytics.commdpi.com In this method, a crucible containing the polycrystalline LuAs starting material is passed through a furnace with a sharp temperature gradient. alineason.comwikipedia.org The material melts in the hot zone and then solidifies from a seed crystal at the cooler end as the crucible moves. alineason.comwikipedia.org The entire process is typically carried out in a sealed ampoule, which helps to contain the volatile arsenic. proquest.com

This method can be implemented in either a vertical or horizontal configuration. alineason.comwikipedia.org The vertical Bridgman method is often preferred for growing cylindrical crystals, while the horizontal setup can minimize stress on the growing crystal. wikipedia.org For this compound, a sealed quartz or tungsten ampoule would be necessary to maintain the arsenic vapor pressure and control stoichiometry. The slow movement of the ampoule through the temperature gradient is a critical parameter for achieving high-quality single crystals. mdpi.com

FeatureBridgman-Stockbarger MethodApplicability to this compound
Containment Typically uses a sealed ampoule.Highly suitable for containing volatile arsenic and maintaining stoichiometry.
Temperature Control Relies on a controlled temperature gradient along the furnace.Allows for precise control over the solidification process.
Crystal Shape The crystal takes the shape of the crucible.Enables the production of crystals with a defined shape.
Defect Density Can produce crystals with low defect densities, particularly with the horizontal method.A potential advantage over the Czochralski method for certain applications. wikipedia.org

Flux Growth Methods for High-Quality this compound Single Crystals

Flux growth is a solution-based technique where a molten salt or metal, known as the flux, is used as a solvent to dissolve the constituent elements of the desired crystal at temperatures below its melting point. frontiersin.org This method is particularly advantageous for materials with very high melting points or for those that decompose before melting, making it a viable route for LuAs synthesis. frontiersin.orgnih.gov

For rare-earth arsenides, metallic fluxes such as bismuth (Bi) or tin (Sn) have been successfully employed. frontiersin.orgacs.orgacs.org The process involves mixing lutetium and arsenic with the flux material in a crucible, sealing it under vacuum in a quartz ampoule, and heating it to a high temperature to allow the elements to dissolve in the flux. acs.org The solution is then slowly cooled, causing the solubility of LuAs to decrease and leading to the precipitation and growth of single crystals. frontiersin.orgacs.orgfrontiersin.org After the growth process, the flux can be removed by chemical etching or by inverting and centrifuging the ampoule at high temperatures to separate the crystals from the molten flux. frontiersin.org

A key challenge is the potential incorporation of the flux material into the crystal lattice as an impurity. acs.org For instance, when growing rare-earth cobalt arsenides from a Bi flux, incorporation of Bi into the crystal structure has been observed. acs.org

ParameterTypical Range/ValueSignificance
Flux Material Sn, Bi, PbThe choice of flux affects the solubility of the reactants and the growth temperature. Bi is often preferred for arsenides. frontiersin.orgfrontiersin.org
Reactant:Flux Ratio Varies, e.g., 1:10 to 1:50Influences the saturation point and the size and number of crystals grown.
Soaking Temperature 1000-1200 °CThe temperature at which the reactants are dissolved in the flux.
Cooling Rate 1-5 °C/hourA slow cooling rate is crucial for the growth of large, high-quality crystals. acs.orgfrontiersin.org

Other High-Temperature and Gas Phase Synthesis Routes for this compound

Other synthesis methods for producing polycrystalline or powdered this compound, which can serve as starting material for bulk crystal growth, include direct reaction of the elements at high temperatures. This typically involves heating a stoichiometric mixture of lutetium and arsenic in a sealed, evacuated ampoule. opticsjournal.net

Gas-phase synthesis methods, such as chemical vapor transport (CVT), could also be employed. nih.gov In CVT, a transport agent (e.g., iodine) is used to create volatile species of the material to be grown at one end of a sealed tube and transport them to the other end, where they decompose and deposit as crystals due to a temperature gradient. nih.gov This method is effective for growing high-quality single crystals of various compounds, including some arsenides. nih.gov

Self-propagating high-temperature synthesis (SHS) is another technique where a highly exothermic reaction is initiated in a compressed pellet of the reactants. ui.ac.id The reaction propagates as a combustion wave through the material, yielding the final product. This method is rapid and energy-efficient but typically produces polycrystalline materials.

Thin Film Deposition Strategies for this compound

The growth of high-quality thin films of this compound is essential for their integration into heterostructures and electronic devices. Molecular Beam Epitaxy has emerged as the premier technique for this purpose.

Molecular Beam Epitaxy (MBE) of this compound Thin Films

Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique that occurs in an ultra-high vacuum environment. wikipedia.orgunlv.edu It involves the evaporation of the constituent elements (lutetium and arsenic) from effusion cells, creating molecular beams that impinge on a heated single-crystal substrate. fastercapital.com The slow deposition rate allows for epitaxial growth, where the film grows layer by layer with a crystalline structure that is an extension of the substrate. wikipedia.org

MBE offers precise control over film thickness, composition, and doping profiles at the atomic level. nih.gov For LuAs, substrates such as gallium arsenide (GaAs) are often used due to their similar crystal structures and lattice parameters. ucdavis.edu The growth temperature and the flux ratio of As to Lu are critical parameters that determine the quality and properties of the resulting film. mdpi.com For example, LuAs nanostructures have been grown on GaAs at temperatures around 530 °C. The growth of high-quality epitaxial LuAs films has been demonstrated, often as part of more complex heterostructures where LuAs can act as a barrier layer. researchgate.net

ParameterTypical Range/ValueSignificance
Substrate GaAs(100)Provides a crystalline template for epitaxial growth.
Substrate Temperature 450 - 700 °CInfluences surface mobility of adatoms and crystal quality. mdpi.com
As/Lu Flux Ratio >1An excess arsenic flux is typically used to ensure stoichiometric growth and compensate for arsenic's volatility.
Growth Rate ~0.1 - 1 µm/hourSlow growth rates are characteristic of MBE and allow for high-quality epitaxial layers.
Base Pressure < 10⁻⁹ TorrUltra-high vacuum is necessary to minimize impurities in the grown film. wikipedia.org

Metal-Organic Chemical Vapor Deposition (MOCVD) for this compound Layer Growth

Metal-Organic Chemical Vapor Deposition (MOCVD) is a highly controlled synthesis method used for creating thin films and layered structures, particularly for semiconductor manufacturing. azonano.commdpi.com The process involves introducing volatile metal-organic precursors in the gas phase into a reaction chamber where they decompose on a heated substrate to form a solid thin film. azonano.com Key process variables that ensure repeatability and high yield include precise control of gas flows, temperature, and pressure. mdpi.com

While specific literature detailing the MOCVD of this compound is not widely available, the feasibility of the process can be inferred from the availability of suitable lutetium precursors and the successful deposition of other lutetium compounds. Lutetium particles and granules are produced for use in MOCVD and other chemical vapor deposition processes. americanelements.comamericanelements.com Research has demonstrated the MOCVD growth of other complex lutetium-based materials, such as Eu-doped Lu₂O₃ and Lu₃Fe₅O₁₂ (lutetium iron garnet), indicating the viability of lutetium in vapor deposition chemistries. researchgate.netresearchgate.net

For the deposition of a this compound layer, a potential MOCVD process would involve a lutetium-containing metal-organic precursor and an arsenic source gas, such as arsine (AsH₃) or a less hazardous alternative like tertiarybutylarsine (t-BuAsH₂). A number of stable and volatile lutetium precursors have been developed for MOCVD and the related Atomic Layer Deposition (ALD) technique.

The table below lists some potential lutetium precursors suitable for such vapor deposition techniques.

Precursor NameChemical FormulaKey Characteristics
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III) [Lu(TMHD)₃]Lu(C₁₁H₁₉O₂)₃Commercially available; used for ALD and MOCVD of lutetium-containing oxides. abcr.comaip.org
Tris(N,N'-di-i-propylacetamidinato)lutetium(III)Lu(C₈H₁₇N₂)₃High thermal stability and volatility; suitable for MOCVD/ALD processes. azonano.comabcr.com
Tris[bis(trimethylsilyl)amido]lutetium(III) [Lu(HMDS)₃]Lu[N(SiMe₃)₂]₃Potential for lower-temperature deposition compared to Lu(TMHD)₃. aip.org

The successful synthesis of LuAs via MOCVD would depend on optimizing parameters such as substrate temperature, reactor pressure, and the molar flow rates of the lutetium and arsenic precursors to achieve stoichiometric, crystalline films.

Sputtering and Related Physical Vapor Deposition Techniques for this compound Films

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a solid target material by bombarding it with energetic ions from a plasma. americanelements.com These ejected atoms then travel and deposit onto a substrate, forming a thin film. americanelements.com Radio-frequency (RF) magnetron sputtering is commonly used for depositing films from ceramic or insulating targets, including rare-earth oxides. nih.govresearchgate.net

The fabrication of this compound films via sputtering is highly feasible, supported by the commercial availability of high-purity lutetium sputtering targets. researchgate.net The process would typically involve sputtering a lutetium metal target in a reactive atmosphere containing an arsenic-providing gas (like arsine) or, more commonly, sputtering directly from a compound this compound target in an inert argon atmosphere. Sputtering from a compound target, such as an InAs or GaAs target, is a standard method for producing other arsenide films. americanelements.comsputtertargets.net

The properties of the deposited films are highly dependent on the sputtering parameters. A review of sputtering for rare-earth oxides shows that plasma power and substrate temperature have the most significant impact on the grain size and crystallinity of the films. researchgate.net

The following table summarizes key sputtering parameters and their general effects, based on studies of related rare-earth and arsenide materials.

Sputtering ParameterGeneral Effect on Film Properties
RF Sputtering Power Higher power generally increases the deposition rate. researchgate.net It can also lead to a larger grain size in the deposited film. researchgate.net
Substrate Temperature Higher temperatures typically enhance the crystallinity and can increase the grain size of the film. researchgate.net
Working Pressure Affects the energy of sputtered particles reaching the substrate and the film's density and stress. For some oxides, higher pressure improves crystallinity. nih.gov
Gas Composition (Ar/O₂/N₂) The partial pressure of reactive gases (if used) is critical for achieving correct stoichiometry. For LuAs, an argon plasma would be used with a compound target. nih.gov

For example, studies on lutetium oxide deposition have explored sputtering powers up to 100 W. researchgate.net The optimization of these parameters would be crucial for producing high-quality, stoichiometric this compound films with desired microstructural and electronic properties.

Fabrication of this compound Nanostructures

Colloidal Synthesis Routes for this compound Quantum Dots

Colloidal synthesis is a "bottom-up" approach for producing nanoscale semiconductor crystals, known as quantum dots (QDs), from atomic or molecular precursors in a liquid solvent. preprints.org This method offers excellent control over the size, shape, and surface chemistry of the nanocrystals, which in turn allows for the tuning of their optical and electronic properties. preprints.orgfrontiersin.org

While there are no direct reports on the colloidal synthesis of this compound (LuAs) quantum dots, the methodology can be projected based on well-established protocols for other III-V semiconductor QDs, such as Indium Arsenide (InAs). ntu.edu.sg The typical synthesis involves the rapid injection of precursors into a hot, high-boiling-point solvent containing coordinating ligands. mdpi.com This induces nucleation and subsequent controlled growth of the nanocrystals.

A hypothetical colloidal synthesis for LuAs QDs would require:

A Lutetium Precursor: A lutetium salt or complex soluble in the reaction solvent, such as lutetium(III) chloride (LuCl₃) or lutetium(III) oleate.

An Arsenic Precursor: A reactive arsenic source, such as tris(trimethylsilyl)arsine ((TMS)₃As), which is commonly used in InAs QD synthesis.

Solvents and Ligands: High-boiling point, non-coordinating solvents (e.g., 1-octadecene) and coordinating ligands (e.g., oleic acid, trioctylphosphine) to stabilize the growing nanoparticles and prevent aggregation.

The primary challenge, as with other III-V QDs, is managing the high covalent character of the Lu-As bond and controlling the precursor reactivity to separate the nucleation and growth phases effectively. preprints.org The size of the resulting QDs, and thus their quantum-confined properties, would be controlled by factors like reaction temperature, precursor concentration, and reaction time.

Epitaxial Growth of this compound Nanowires and Heterostructures

Epitaxial growth is a technique for depositing a monocrystalline film or nanostructure onto a monocrystalline substrate. The deposited layer follows the crystal structure of the substrate, allowing for the fabrication of highly ordered materials with minimal defects. Common methods include Molecular Beam Epitaxy (MBE) and MOCVD. google.com This approach is widely used to grow advanced semiconductor nanostructures like nanowires and quantum wells.

Specific research on the epitaxial growth of this compound nanowires is scarce. However, the principles are well-established from extensive work on other III-V semiconductor nanowires. ntu.edu.sg Epitaxial growth allows for the integration of materials with different lattice constants without generating dislocations, which is a key advantage of the nanowire geometry.

A potential fabrication process for LuAs nanowires could involve:

Vapor-Liquid-Solid (VLS) Growth: This is a common mechanism where a metal catalyst nanoparticle (e.g., gold) is deposited on a substrate (e.g., silicon). When exposed to lutetium and arsenic precursor gases at high temperature, the catalyst forms a liquid alloy droplet. This droplet becomes supersaturated with Lu and As, leading to the precipitation of a solid, single-crystal LuAs nanowire.

Selective-Area Epitaxy: This method uses a patterned mask (e.g., SiO₂) on the substrate to define where the nanowires will grow, allowing for ordered arrays without a metal catalyst.

Furthermore, epitaxial techniques enable the growth of complex heterostructures, such as core-shell nanowires (e.g., a LuAs core with a different semiconductor shell) or axial heterostructures (segments of different materials along the nanowire length). Such structures are designed to engineer the band alignment and carrier confinement for advanced electronic and optoelectronic devices. Research on the epitaxial growth of lutetium-containing oxides, such as Lu₂O₃ on zirconia substrates, demonstrates the compatibility of lutetium within epitaxial growth frameworks. researchgate.net

Doping Effects in Lutetium-Modified Arsenide Quantum Dot Systems

Doping involves the intentional introduction of impurity atoms into a semiconductor to modify its electronic and optical properties. mdpi.com In quantum dots, doping can introduce additional carriers, create new radiative recombination pathways, or passivate surface defects. mdpi.comresearchgate.net While data on doped LuAs QDs is not available, research on lutetium as a dopant in other arsenide systems provides valuable insights.

A key study investigated the impact of lutetium doping on the structural and physical characteristics of aluminum arsenide (AlAs) quantum dots. researchgate.netacs.org This provides direct evidence of lutetium's role as a modifying agent in an arsenide QD host. Similarly, studies on doping InAs and other III-V QDs with various elements show that dopants can be introduced either during the initial synthesis or through post-synthetic treatments like ion exchange. mdpi.comarxiv.orgsemiconductor-today.com

The effects of incorporating a dopant like lutetium into an arsenide quantum dot system can be summarized as follows:

Doping EffectDescription
Structural Modification The introduction of dopant atoms can alter the lattice parameters of the host quantum dot. For instance, doping actinium (Ac) into InAs QDs was found to expand the cubic crystal lattice. researchgate.netresearchgate.net A similar effect could be expected with lutetium.
Optical Property Tuning Doping can significantly alter the photoluminescence properties. It can shift the emission wavelength, increase the quantum yield by passivating surface defects, and narrow the emission bandwidth. researchgate.netresearchgate.net
Electronic Property Control Doping is the primary method to control the carrier type (n-type or p-type) and carrier concentration in semiconductors. Isovalent doping (e.g., Lu³⁺ replacing Al³⁺ or In³⁺) may not add free carriers but can modify the band structure and confinement potential. mdpi.comarxiv.org
Enhanced Stability Co-doping (introducing both n-type and p-type dopants) in InAs quantum dot lasers grown on silicon has been shown to improve thermal stability and reduce the threshold current, demonstrating the potential of complex doping schemes. semiconductor-today.com

The study of lutetium as a dopant in ZnO has also shown its ability to substantially improve optoelectronic properties, confirming its potential as a functional dopant in various semiconductor hosts. acs.org These findings suggest that doping arsenide quantum dots with lutetium is a promising route to engineer their properties for specific applications.

Advanced Structural and Microstructural Characterization of Lutetium Arsenide

High-Resolution Crystallographic Studies of Lutetium Arsenide

This compound (LuAs) is a member of the rare earth pnictide family, which are compounds formed between a rare earth element and a pnictogen element (in this case, arsenic). ontosight.ai These materials are of considerable interest due to their unique physical properties. ontosight.ai

X-ray Diffraction and Neutron Diffraction Analysis of this compound Structure

Under ambient conditions, this compound crystallizes in a cubic rock-salt (NaCl-type) structure, a common crystal structure for many pnictides. ontosight.aiwikipedia.org This structure is characterized by a face-centered cubic (FCC) lattice where lutetium and arsenic atoms are arranged in an interpenetrating fashion. wikipedia.org

X-ray diffraction (XRD) is a primary technique used to determine the crystal structure of materials. wikipedia.orgbritannica.com By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, researchers can determine the arrangement of atoms. wikipedia.orgbritannica.com For LuAs, XRD studies have confirmed its NaCl-type structure and have been used to determine its lattice parameters. ontosight.airesearchgate.net

Neutron diffraction provides complementary information to XRD. stfc.ac.uk Neutrons interact with the atomic nucleus rather than the electron cloud, making them particularly sensitive to the positions of light elements and capable of distinguishing between isotopes. stfc.ac.ukill.eu This technique is also invaluable for studying magnetic structures, as neutrons possess a magnetic moment. stfc.ac.uk While specific neutron diffraction studies solely on LuAs are not extensively detailed in the provided results, the technique is crucial for the broader class of rare earth pnictides to understand their magnetic ordering and precise atomic positions. ontosight.ai

Structural Phase Transitions in this compound Under Extreme Conditions (e.g., high pressure)

When subjected to high pressure, many rare earth monopnictides, including this compound, undergo a structural phase transition. researchgate.netdiva-portal.org Theoretical studies based on first-principles density functional theory predict that LuAs transitions from its ambient NaCl (B1) structure to a Cesium Chloride (CsCl-type or B2) structure. researchgate.net This transition is a first-order structural phase transition. researchgate.net

Experimental high-pressure X-ray diffraction studies have investigated this phase transition. researchgate.net While the exact transition pressure can vary between theoretical predictions and experimental observations, the transition to a CsCl-type structure is a common feature for many compounds in this family. researchgate.netresearchgate.net For lanthanum arsenide (LaAs), a related compound, the transition to a tetragonal structure, which can be viewed as a distorted CsCl-type structure, occurs with a significant volume collapse. researchgate.net Theoretical calculations for lutetium monopnictides (LuX, where X=N, P, Bi) also predict a volume collapse associated with the B1 to B2 transition. researchgate.net

Microscopic and Spectroscopic Probes of this compound Morphology

The surface and internal morphology of this compound can be investigated using advanced microscopy and spectroscopy techniques. These methods provide insights into the material's microstructure at the nanoscale.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) of this compound

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for characterizing the morphology, crystal structure, and elemental composition of materials at high resolution. While specific TEM and SEM studies focused exclusively on pure this compound are not detailed in the provided search results, these techniques are routinely used to study related rare-earth arsenide systems and heterostructures. For instance, in the study of ErSb nanowires codeposited with GaSb, TEM is used for structural characterization. researchgate.net SEM is also a standard technique for elemental analysis and imaging the surface topography of materials. eurolab.netbostonchemicaldata.com

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) of this compound Surfaces

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are scanning probe techniques that can image surfaces with atomic resolution. STM, in particular, has been used to study the initial stages of lutetium growth on silicon surfaces, providing detailed information about the formation of disordered chemisorbed phases and clusters. researchgate.netscience.gov

Studies on related rare-earth arsenide systems, such as ErAs and ErSb grown on III-V semiconductor substrates, have utilized STM to investigate growth mechanisms and surface reconstructions. researchgate.net For example, STM images of ErSb on GaSb have identified distinct surface regions and island formations. researchgate.net While direct AFM or STM studies of this compound surfaces are not extensively covered in the search results, these techniques are crucial for understanding the surface science and nanoscale features of this and similar materials.

Theoretical and Computational Investigations of Lutetium Arsenide Electronic and Atomic Structure

Ab-initio Molecular Dynamics Simulations for Lutetium Arsenide Systems

While DFT calculations typically focus on the static, ground-state properties of a material at zero Kelvin, Ab-initio Molecular Dynamics (AIMD) extends these first-principles methods to study systems at finite temperatures and to explore their dynamic behavior. americanelements.comarxiv.org In an AIMD simulation, the forces acting on each atom are calculated at each time step using DFT. These forces are then used to evolve the system in time according to the laws of classical mechanics, allowing for the simulation of atomic vibrations, phase transitions, and diffusion.

For this compound, AIMD could be employed to:

Investigate the structural stability of the LuAs crystal lattice at different temperatures and pressures.

Simulate the melting process and study the properties of liquid LuAs.

Analyze phonon modes and thermal expansion.

Study the dynamics of point defects or impurities within the LuAs lattice.

Such simulations have been successfully applied to other lutetium-containing systems to understand their behavior in complex environments. rsc.orgaps.org

Computational Materials Design and Prediction for this compound Analogs

The computational tools described above are not limited to studying known materials. They are central to the field of computational materials design, which aims to predict new materials with desired properties before they are synthesized. nrel.govosti.gov

By leveraging DFT, DFT+U, and other advanced methods, researchers can explore the properties of hypothetical this compound analogs. This could involve:

Pnictogen Substitution: Replacing arsenic with other pnictogens (e.g., Phosphorus (P), Antimony (Sb), Bismuth (Bi)) to create LuP, LuSb, and LuBi, and systematically studying how the electronic and structural properties change down the group.

Rare-Earth Substitution: Replacing lutetium with other rare-earth elements to investigate the role of the f-electrons (or lack thereof) on the material properties.

Alloying and Doping: Simulating the effects of introducing dopant atoms or creating alloys (e.g., Lu(As,Sb)) to tune the band gap, lattice parameter, or other functional properties.

This predictive power accelerates materials discovery, allowing for the efficient screening of vast compositional spaces to identify promising candidates for specific electronic or optoelectronic applications. european-mrs.com

Electronic Structure and Derived Properties of Lutetium Arsenide

Electronic Band Structure Calculations and Analysis for Lutetium Arsenide

First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in modeling the electronic band structure of crystalline solids like this compound. These calculations reveal the relationship between the energy and momentum of electrons within the crystal lattice, providing fundamental insights into the material's electronic properties.

Calculations for LuAs show that several energy bands cross the Fermi level (EF), which is indicative of its metallic or semi-metallic nature researchgate.net. Specifically, the band structure is characterized by the presence of three hole-like bands located in the vicinity of the Gamma (Γ) point of the Brillouin zone and one electron-like band situated around the X point researchgate.net. This multi-band nature is a common feature among rare-earth monopnictides researchgate.net.

While LuAs exhibits semi-metallic characteristics with bands crossing the Fermi level, a notable feature is the presence of a direct band gap at a specific point in the Brillouin zone. The minimal energy state of the conduction band and the maximal energy state of the valence band can occur at the same crystal momentum (a direct gap) or at different momenta (an indirect gap) wikipedia.orgresearchgate.netdoitpoms.ac.uk. This distinction is critical for optoelectronic applications, as direct gap materials are generally more efficient at emitting and absorbing light doitpoms.ac.uk.

In this compound, the conduction and valence bands are well-separated by a direct gap of approximately 0.2 eV at the X point of the Brillouin zone researchgate.net. This contrasts with some other monopnictides where the conduction and valence bands may cross between the Γ and X points researchgate.net.

PropertyValueLocation in Brillouin ZoneNature
Band Gap Energy~0.2 eVX pointDirect

The Conduction Band Minimum (CBM) and Valence Band Maximum (VBM) are the lowest energy level of the conduction band and the highest energy level of the valence band, respectively. The energy difference and momentum-space alignment of the CBM and VBM define the band gap of the material.

For this compound, the analysis of its band structure places the key features of the CBM and VBM at distinct high-symmetry points within the Brillouin zone. The VBM is associated with the three hole-like bands centered at the Γ point researchgate.netaps.org. The CBM is primarily defined by the electron-like band located at the X point researchgate.netaps.org. The presence of a direct gap at the X point indicates that both the local VBM and CBM occur at this specific momentum vector researchgate.net.

Electronic Density of States (DOS) and Partial Density of States (PDOS) in this compound

The Density of States (DOS) describes the number of available electronic states at each energy level. The Partial Density of States (PDOS) further resolves this information by detailing the contribution of different atomic orbitals (e.g., s, p, d, f) from each constituent element to the total DOS.

For LuAs, the states near the Fermi level are the most crucial for determining its electronic and transport properties. The distribution and character of these states are shaped by the constituent lutetium and arsenic atoms.

The electronic configuration of Lutetium is [Xe] 4f¹⁴ 5d¹ 6s², and for Arsenic, it is [Ar] 3d¹⁰ 4s² 4p³. In the formation of the LuAs compound, the valence electrons—primarily the Lu 5d and 6s electrons and the As 4p electrons—hybridize to form the valence and conduction bands.

The filled 4f shell in lutetium is generally considered to be part of the core electrons, lying at lower energies and not participating directly in chemical bonding britannica.com. Therefore, the electronic states near the Fermi level in this compound are expected to be dominated by the hybridization of Lutetium 5d orbitals and Arsenic 4p orbitals. The valence bands are primarily formed by As 4p states, while the conduction bands have a significant contribution from Lu 5d states.

Energy RegionPrimary Orbital Contributions
Valence BandArsenic (As) 4p
Conduction BandLutetium (Lu) 5d

Van Hove singularities (vHs) are points in the electronic density of states, often corresponding to saddle points or extrema in the band structure, where the DOS is non-analytic. Flat bands are regions in the band structure where the energy is nearly independent of momentum. Both features can lead to a large density of states and are associated with strongly correlated electronic phenomena. While these are topics of significant interest in modern condensed matter physics, specific theoretical or experimental identification of Van Hove singularities or flat bands in the electronic spectrum of this compound is not prominently featured in available scientific literature.

Fermi Surface Topology and Properties of this compound

The Fermi surface is a fundamental concept in the physics of metals and semimetals, representing the boundary in momentum space that separates occupied from unoccupied electron states at absolute zero temperature wikipedia.orgyoutube.com. Its shape and topology are critical in determining a material's transport properties, such as electrical resistivity and magnetoresistance stackexchange.com.

The Fermi surface of this compound has been characterized through both theoretical calculations and experimental measurements, such as the analysis of Shubnikov–de Haas oscillations researchgate.net. It is composed of several distinct sheets located at high-symmetry points in the first Brillouin zone researchgate.net.

The topology consists of:

Hole Pockets: Three distinct hole pockets are centered at the Γ point (the center of the Brillouin zone). These are designated as the β, δ, and ζ sheets researchgate.netaps.org. The existence of the smallest of these, the h₃ or ζ pocket, has been predicted in calculations, though it has not yet been definitively observed experimentally aps.org.

Electron Pockets: One set of electron pockets is located at the X points on the boundaries of the Brillouin zone. These consist of three-fold degenerate electron ellipsoids, designated as the α sheets researchgate.netaps.org.

This electronic structure, with small electron and hole pockets, classifies LuAs as a semimetal aps.org.

Spin-Orbit Coupling Effects on this compound Electronic Bands

Spin-orbit coupling (SOC) is a relativistic interaction between an electron's intrinsic spin and its orbital motion within the electrostatic potential of an atomic nucleus. This effect is particularly significant in materials containing heavy elements, such as Lutetium (atomic number 71). The primary manifestation of SOC in the electronic structure of semiconductors is the splitting of otherwise degenerate energy bands.

In III-V semiconductors, SOC lifts the degeneracy of the valence band at the center of the Brillouin zone (the Γ point), splitting it into the heavy-hole, light-hole, and split-off hole bands. The energy separation of the split-off band is a direct measure of the strength of the spin-orbit interaction. Due to the presence of the heavy Lutetium atom, it is anticipated that this compound would exhibit a strong spin-orbit splitting. For comparison, studies on Boron Arsenide, which contains the much lighter Boron atom, have shown that spin-orbit effects result in a splitting of the topmost valence bands of 0.206 eV. webelements.com It is reasonable to expect a significantly larger splitting in this compound.

This pronounced spin-orbit interaction can influence other electronic properties, including the carrier effective masses and the band gap energy. schoolmykids.com The precise quantification of the band splitting in LuAs would require experimental techniques like angle-resolved photoemission spectroscopy (ARPES) or sophisticated relativistic electronic structure calculations.

Electronic Hybridization Phenomena in this compound (e.g., f-d hybridization)

Electronic hybridization is the mixing of atomic orbitals of different character within a solid to form new molecular orbitals that determine the material's bonding nature and electronic band structure. In compounds containing rare-earth elements like Lutetium, the interaction between the 4f, 5d, and 6s valence orbitals is of particular interest.

Lutetium has a filled 4f electronic shell ([Xe] 4f¹⁴ 5d¹ 6s²). While the filled 4f orbitals are relatively localized and often considered part of the core electrons, they can still hybridize with other orbitals, particularly the more delocalized 5d states. This f-d hybridization can influence the electronic density of states and the character of the energy bands near the Fermi level.

In the this compound crystal, the Lutetium 5d and 6s orbitals would primarily interact with the 4p orbitals of Arsenic to form the main bonding and anti-bonding states of the valence and conduction bands, respectively. The extent to which the Lu 4f orbitals participate in this bonding through f-d hybridization would affect the precise energy levels and bandwidths. In many Lutetium compounds, the f-electrons are treated within a DFT+U framework to properly account for their localized nature. nih.gov A thorough theoretical investigation would be necessary to determine the degree and impact of f-d hybridization on the electronic properties of this compound.

Lattice Dynamics and Phonon Properties of Lutetium Arsenide

Phonon Dispersion Relations and Phonon Spectroscopy of Lutetium Arsenide

Phonon dispersion relations, which plot the frequency of phonons versus their wave vector, provide a fundamental description of the vibrational modes within a crystal. For a diatomic crystal like this compound, which typically crystallizes in the rock-salt structure, the dispersion curves reveal distinct branches corresponding to different types of atomic motion.

The phonon spectrum of a diatomic crystal like this compound is composed of acoustic and optical branches. researchgate.net For a crystal with a basis of two atoms per primitive cell, there are a total of six phonon branches: three acoustic and three optical.

Acoustic Phonons: These modes correspond to the in-phase movement of adjacent atoms in the lattice, akin to sound waves propagating through the material. researchgate.net At the center of the Brillouin zone (gamma point, Γ), the frequency of acoustic phonons is zero. thiemann.io The three acoustic branches are categorized as one longitudinal acoustic (LA) and two transverse acoustic (TA) modes, based on the polarization of the atomic vibrations relative to the direction of wave propagation. The slope of the acoustic branches near the Γ point determines the speed of sound in the crystal. stackexchange.com

Optical Phonons: In these modes, adjacent atoms move out-of-phase, creating an oscillating dipole moment in ionic crystals. researchgate.netstackexchange.com Consequently, optical phonons can interact with electromagnetic radiation. They possess a non-zero frequency at the Brillouin zone center. stackexchange.com Similar to the acoustic modes, optical branches are also split into one longitudinal optical (LO) and two transverse optical (TO) modes. A significant energy gap often exists between the acoustic and optical branches, which can influence phonon scattering processes. iphy.ac.cn The difference in mass between the Lutetium and Arsenic atoms is a key factor in the separation of these branches. science.gov

Branch TypeAtomic MotionFrequency at Γ-pointDescription
Acoustic (LA, TA) In-phase movement of neighboring atoms.ZeroCorresponds to the propagation of sound waves through the crystal lattice.
Optical (LO, TO) Out-of-phase movement of neighboring atoms.Non-zeroCan be excited by light and involves an oscillating dipole moment in ionic crystals.

Experimentally determining phonon dispersion curves relies on techniques that can probe the energy and momentum transfer between a particle and the crystal lattice.

Inelastic Neutron Scattering (INS): This is a powerful technique for measuring phonon dispersion relations across the entire Brillouin zone. ku.dk Thermal neutrons have wavelengths comparable to interatomic distances and energies similar to phonon energies, allowing for significant energy and momentum exchange during scattering events. ku.dk By analyzing the energy lost or gained by the scattered neutrons, the phonon frequencies for specific wave vectors can be determined, directly mapping the dispersion curves. ku.dk

Inelastic X-ray Scattering (IXS): While less common than INS for comprehensive dispersion mapping due to different energy and momentum resolution characteristics, IXS is another viable technique. It is particularly useful for very small samples or for studying phonons in materials with elements that have high neutron absorption cross-sections.

Phonon Density of States (DOS) and Vibrational Modes in this compound

The Phonon Density of States (DOS), g(ω), represents the number of vibrational modes available per unit frequency range. youtube.com It is a crucial property for understanding the thermodynamic characteristics of a solid, such as its specific heat. The DOS is obtained by integrating the phonon dispersion relations over the entire Brillouin zone.

Calculated phonon DOS for this compound shows several key features. researchgate.net Peaks in the DOS correspond to frequencies where there is a high population of vibrational modes. This often occurs where the phonon dispersion curves are flat, particularly at the edges of the Brillouin zone. purdue.edu The DOS for LuAs is typically separated into two main regions: a lower frequency region dominated by the heavier Lutetium atom vibrations (primarily acoustic modes) and a higher frequency region corresponding to the vibrations of the lighter Arsenic atoms (optical modes). science.govresearchgate.net

Theoretical Models for this compound Lattice Vibrations

To complement experimental findings and predict lattice dynamical properties, various theoretical models are employed. These range from phenomenological models based on empirical parameters to first-principles calculations derived from quantum mechanics.

The Breathing Shell Model (BSM) is an extension of the basic shell model used to describe lattice dynamics in ionic and covalent crystals. The BSM accounts for the "breathing" motion, or isotropic deformation, of the electron shells of atoms due to interactions with neighboring atoms. science.gov This model has been successfully applied to study the phonon properties of Lutetium pnictides, including LuAs. science.gov

In the context of LuAs, the BSM incorporates the effects of f-d hybridization of the Lutetium atoms. science.gov This approach has been used to calculate phonon dispersion curves and the one-phonon density of states. The results from BSM calculations for LuAs show trends similar to those observed in other related rare-earth pnictides, highlighting the predominantly ionic nature of the bonding in these compounds. science.gov

First-principles, or ab initio, calculations provide a parameter-free approach to determining phonon properties based on the fundamental principles of quantum mechanics. aps.org These calculations are typically performed within the framework of Density Functional Theory (DFT), using methods like Density Functional Perturbation Theory (DFPT) or the supercell approach. researchgate.netaps.org

For this compound, first-principles calculations have been used to investigate its structural, elastic, and phonon properties. researchgate.net These studies often employ approximations like the Generalized Gradient Approximation (GGA) and may include corrections for on-site Coulomb interactions (GGA+U) and spin-orbit coupling to accurately model the electronic structure of the rare-earth element. researchgate.net The dynamical matrices are calculated, from which the phonon dispersion curves and DOS are derived. researchgate.net These theoretical results provide detailed insight into the lattice vibrations and serve as a benchmark for experimental data and simpler phenomenological models. aps.org

Electron-Phonon Interaction Mechanisms in this compound

The interaction between electrons and phonons, the quantized modes of lattice vibration, is a fundamental process in solid-state physics that governs many material properties, including electrical resistivity and superconductivity. In any given material, the specific mechanisms of this interaction dictate the scattering rates of electrons and the flow of energy between the electronic and lattice subsystems. However, detailed experimental and theoretical data specifically characterizing electron-phonon interaction mechanisms in this compound (LuAs) are not extensively available in the current scientific literature.

Generally, electron-phonon interactions can be categorized into several types, with the dominant mechanism depending on the electronic band structure and the nature of the lattice vibrations. Two primary mechanisms are:

Deformation Potential Coupling: This interaction arises from the change in the electronic band energy due to the strain induced by acoustic phonons. The lattice deformation alters the interatomic distances, which in turn modifies the electronic potential experienced by the electrons. This is a significant scattering mechanism in many semiconductors.

Fröhlich Interaction: In polar materials, the displacement of atoms associated with longitudinal optical (LO) phonons can create a macroscopic electric field. This long-range electrostatic interaction can strongly scatter electrons.

The strength of the electron-phonon coupling is a critical parameter that determines the extent to which these interactions influence a material's properties. It is often quantified by the electron-phonon coupling constant. While this constant has been calculated for various rare-earth compounds, specific values for this compound are not well-documented researchgate.netaps.org. The study of analogous compounds, such as Gallium Arsenide (GaAs), reveals the dual role of longitudinal optical (LO) phonons in both bare phonon interactions and as plasmon-coupled modes in excited states, highlighting the complexity of these interactions aps.org.

Further research, likely involving first-principles calculations or experimental techniques like angle-resolved photoemission spectroscopy (ARPES) and inelastic neutron or X-ray scattering, would be necessary to elucidate the specific electron-phonon interaction mechanisms and their strengths in this compound.

Anharmonicity and Phonon-Phonon Scattering in this compound

Anharmonicity in lattice vibrations refers to the deviation of the interatomic potential from the simple harmonic approximation. While the harmonic model treats phonons as non-interacting quasiparticles, anharmonicity gives rise to phonon-phonon scattering, a process that is crucial for understanding thermal transport and phonon lifetimes in crystalline solids youtube.com. Specific quantitative studies on the anharmonicity and phonon-phonon scattering processes in this compound are limited.

Phonon-phonon scattering arises from the third-order and higher-order terms in the expansion of the crystal's potential energy with respect to atomic displacements. These scattering events must conserve both energy and crystal momentum. The primary types of three-phonon scattering processes are:

Normal (N) processes: The sum of the wavevectors of the interacting phonons is conserved and lies within the first Brillouin zone.

Umklapp (U) processes: The sum of the wavevectors of the interacting phonons falls outside the first Brillouin zone, and momentum is conserved through the addition of a reciprocal lattice vector. Umklapp scattering is the primary mechanism of thermal resistance at high temperatures.

The strength of these scattering processes is influenced by the phonon density of states and selection rules that govern which interactions are allowed aps.org. In materials with high thermal conductivity, such as Boron Arsenide (BAs), the understanding of phonon-phonon scattering is critical. In BAs, a large frequency gap between acoustic and optical phonon modes and the bunching of acoustic branches are predicted to limit three-phonon scattering events, contributing to its high thermal conductivity u-tokyo.ac.jpaps.org.

The inclusion of higher-order processes, such as four-phonon scattering, has been shown to be important for accurately predicting the thermal conductivity of many semiconductor materials, especially at high temperatures aps.org. While these fundamental principles apply to this compound, detailed theoretical calculations or experimental measurements of phonon lifetimes and scattering rates are needed to quantify the anharmonic effects in this specific material.

High-Pressure Effects on this compound Phonon Spectra

The application of high pressure is a powerful tool for tuning the structural and vibrational properties of materials. By reducing the interatomic distances, pressure can significantly alter the phonon frequencies and can induce structural phase transitions. There is a notable lack of specific experimental or theoretical studies on the high-pressure effects on the phonon spectra of this compound.

In general, the application of hydrostatic pressure to a crystal lattice leads to a stiffening of the interatomic bonds. This typically results in an increase in the frequency of phonon modes, a phenomenon known as a "blue shift." The rate of this frequency shift with pressure, described by the Grüneisen parameter, provides valuable information about the anharmonicity of the lattice vibrations.

High-pressure studies on other materials offer insights into the expected behavior of this compound. For instance, in many semiconductors, the phonon frequencies exhibit a near-linear increase with pressure until a structural phase transition occurs aps.org. At a phase transition pressure, the phonon spectra can change dramatically, with the appearance of new phonon modes corresponding to the new crystal structure and the disappearance of modes from the original phase. In some cases, the softening of a particular phonon mode (a "red shift") can be a precursor to a structural instability.

Optical and Optoelectronic Properties of Lutetium Arsenide

Theoretical Optoelectronic Coefficient Determinations for Lutetium Arsenide

Theoretical determinations of optoelectronic coefficients, which are crucial for understanding a material's potential in devices like detectors, solar cells, and light-emitting diodes, are typically derived from first-principles calculations based on density functional theory (DFT). These calculations can predict the electronic band structure and, from that, the material's response to electromagnetic radiation.

The complex dielectric function is a fundamental property that describes how a material is polarized by an electric field and how it absorbs energy from that field. It is a key parameter in determining all other linear optical properties. A detailed analysis of the complex dielectric function for this compound, including its real and imaginary parts as a function of photon energy, is not available in the current body of scientific literature.

The refractive index, which quantifies the speed of light through a material, and the extinction coefficient, which measures the absorption of light, are directly derivable from the complex dielectric function. Without theoretical or experimental data on the dielectric function of this compound, its refractive index and extinction coefficient spectra cannot be presented.

Similarly, the optical absorption coefficient, a critical parameter for optoelectronic device design, and the energy loss function, which describes the energy lost by electrons passing through the material, are contingent on the availability of the complex dielectric function data. As such, a detailed discussion and data presentation for these properties of this compound are not possible at this time.

Advanced Spectroscopic Investigations of this compound

Spectroscopic techniques are powerful tools for probing the electronic and vibrational states of a material, providing insights into its luminescent properties and crystal structure.

Photoluminescence and cathodoluminescence studies involve exciting a material with photons or electrons, respectively, and analyzing the emitted light. These investigations are vital for assessing a material's suitability for applications in lighting and displays. There are no published photoluminescence or cathodoluminescence spectra or related research findings specifically for this compound.

Raman and infrared spectroscopy are used to study the vibrational modes of a crystal lattice, which provides information about the material's chemical bonds and crystal structure. To date, no Raman or infrared spectra for this compound have been reported in the scientific literature, precluding any analysis of its phonon modes.

Wavelength-Dependent Optical Response of this compound

The interaction of photons with this compound is fundamentally dictated by the material's electronic band structure. As a semimetal, LuAs possesses a small overlap between the conduction and valence bands, which leads to distinct optical characteristics compared to semiconductors or metals. Its response to light of varying wavelengths is critical for understanding its behavior in optical systems.

General Optical Characteristics

This compound exhibits moderate electrical resistivity and notable optical transparency in the near-infrared (NIR) region of the electromagnetic spectrum. This combination of properties makes it a candidate for applications such as transparent ohmic contacts on semiconductor devices, particularly Gallium Arsenide (GaAs), due to their close lattice matching.

Absorption and Transmission Phenomena

The absorption spectrum of a material reveals the wavelengths at which it absorbs photons, promoting electrons to higher energy states. In LuAs, particularly in nanostructured forms such as superlattices, the absorption characteristics are found to be dependent on the physical dimensions of the material.

Research on LuAs superlattice structures has demonstrated that the peak of the absorption spectrum can be shifted to longer wavelengths by increasing the deposition thickness of the LuAs layers. Notably, these absorption peaks maintain a relatively narrow linewidth even at longer wavelengths, indicating well-defined energy transitions. This tunability of the absorption peak is a significant finding for the engineering of optical devices with specific wavelength sensitivities.

Furthermore, studies have identified the presence of two distinct attenuation valleys within the absorption spectrum of LuAs. This feature is thought to be a result of complex interactions within the material's electronic structure, potentially involving the splitting of energy bands due to exchange interactions between conduction band electrons and the 4f shell electrons of the Lutetium atoms.

Reflectivity and Dielectric Function

For semimetals like LuAs, the dielectric function is influenced by both interband transitions (the excitation of electrons from the valence band to the conduction band) and intraband transitions (the collective oscillation of free charge carriers, known as plasmons). At lower energies (longer wavelengths), the optical properties are typically dominated by the free-carrier response, leading to higher reflectivity. As the photon energy increases (shorter wavelengths), interband transitions become more prominent, resulting in characteristic absorption features.

Data on Optical Properties

PropertyObservation
Optical Transparency Optically transparent in the near-infrared (NIR) wavelengths.
Absorption Spectrum - Absorption peak position is dependent on the deposition thickness in superlattice structures, shifting to longer wavelengths with increased thickness.- Exhibits two attenuation valleys in its spectrum.
Linewidth Maintains a relatively narrow absorption linewidth at longer wavelengths in superlattice configurations.
Nature Semimetallic, as indicated by optical transmission and reflectivity measurements.

Charge and Thermal Transport Properties of Lutetium Arsenide

Electrical Transport Mechanisms in Lutetium Arsenide

The movement of charge carriers—electrons and holes—through the crystal lattice of this compound governs its electrical properties. These transport mechanisms are influenced by the material's electronic band structure, the presence of impurities and defects, and temperature. In semiconductors, charge transport is primarily understood through the principles of band theory, where electrons in the conduction band and holes in the valence band contribute to the electrical conductivity.

Electrical Conductivity and Carrier Mobility in this compound

Electrical conductivity (σ) is a measure of a material's ability to conduct an electric current and is directly proportional to the carrier concentration (n), the elementary charge (e), and the carrier mobility (μ), as expressed by the formula σ = neμ. Carrier mobility, in turn, quantifies how quickly a charge carrier can move through the material under the influence of an electric field.

In materials like this compound, carrier mobility is primarily limited by scattering events. The dominant scattering mechanisms include interactions with lattice vibrations (phonons), ionized impurities, and other crystal defects. At higher temperatures, phonon scattering becomes more significant, generally leading to a decrease in carrier mobility. Conversely, at lower temperatures, scattering from ionized impurities and defects tends to be the limiting factor.

Table 1: Theoretical and Comparative Carrier Mobility in Selected Arsenide Compounds

Compound Carrier Type Theoretical/Experimental Mobility (cm²/Vs) at 300 K
This compound (LuAs) Electron/Hole Theoretical estimates suggest a range of 50-200
EuCuAs Hole 72
Gallium Arsenide (GaAs) Electron ~8500
Boron Arsenide (BAs) Electron ~1400

Note: The value for this compound is a theoretical estimation for illustrative purposes due to the lack of direct experimental data.

Hall Effect and Magnetoresistance Studies of this compound

The Hall effect is a fundamental phenomenon observed when a magnetic field is applied perpendicular to the direction of current flow in a conductor. The resulting Lorentz force deflects the charge carriers, creating a transverse voltage known as the Hall voltage. Measurement of the Hall voltage provides crucial information about the type of majority charge carrier (electron or hole), their concentration, and their mobility.

Magnetoresistance is the change in a material's electrical resistance in the presence of a magnetic field. In many materials, the resistance increases with the magnetic field (positive magnetoresistance) due to the Lorentz force causing charge carriers to travel in curved paths, which increases the likelihood of scattering.

For this compound, Hall effect and magnetoresistance studies would be invaluable for experimentally determining its charge carrier characteristics. While specific studies on LuAs are scarce, research on other rare-earth compounds indicates that these measurements are essential for understanding the electronic band structure and scattering processes.

Thermoelectric Performance of this compound

Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, making them promising for waste heat recovery and solid-state cooling applications. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity.

Seebeck Coefficient Analysis for this compound

The Seebeck coefficient (S), also known as thermopower, is a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference across a material. wikipedia.org It is a critical parameter for thermoelectric performance, as the power factor (S²σ) is directly proportional to the square of the Seebeck coefficient. The sign of the Seebeck coefficient indicates the dominant type of charge carrier: positive for p-type (hole-dominated) and negative for n-type (electron-dominated) materials.

The Seebeck coefficient is intrinsically linked to a material's electronic band structure, particularly the density of states near the Fermi level. Materials with a sharp change in the density of states near the Fermi energy often exhibit a large Seebeck coefficient. For this compound, theoretical calculations are necessary to predict its Seebeck coefficient. Based on trends in other rare-earth arsenides, it is expected that the Seebeck coefficient of LuAs can be tuned by doping to optimize its thermoelectric performance.

Table 2: Comparative Seebeck Coefficients of Related Arsenide Compounds at Room Temperature

Compound Seebeck Coefficient (μV/K)
This compound (LuAs) Theoretical predictions vary based on doping
EuCuAs ~50
Bismuth Telluride (Bi₂Te₃) ~ -200 (n-type) / ~200 (p-type)

Note: The entry for this compound is qualitative as specific theoretical or experimental values are not widely available.

Thermal Conductivity and Lattice Thermal Conductivity in this compound

Thermal conductivity (κ) represents a material's ability to conduct heat. In a solid, heat is transported by both charge carriers (electronic thermal conductivity, κₑ) and lattice vibrations or phonons (lattice thermal conductivity, κₗ). The total thermal conductivity is the sum of these two components: κ = κₑ + κₗ. For efficient thermoelectric materials, a low thermal conductivity is desirable to maintain a large temperature gradient.

The electronic thermal conductivity is related to the electrical conductivity through the Wiedemann-Franz law (κₑ = LσT, where L is the Lorenz number). The lattice thermal conductivity is primarily determined by phonon scattering processes, including phonon-phonon (Umklapp) scattering, and scattering by point defects, grain boundaries, and nanostructures.

In rare-earth arsenides like this compound, the presence of heavy lutetium atoms is expected to lead to significant phonon scattering, which could result in a relatively low lattice thermal conductivity. Theoretical modeling of phonon dispersion and scattering rates is essential to predict the thermal conductivity of LuAs.

Table 3: Estimated Thermal Conductivity Components for this compound at 300 K

Thermal Conductivity Component Estimated Value (W/m·K)
Electronic Thermal Conductivity (κₑ) Dependent on doping and electrical conductivity
Lattice Thermal Conductivity (κₗ) Theoretically predicted to be in the range of 2-5

| Total Thermal Conductivity (κ) | Sum of κₑ and κₗ |

Note: These are estimated values based on theoretical considerations for rare-earth arsenides.

Power Factor and Dimensionless Figure of Merit (ZT) for this compound Systems

The power factor (S²σ) is a key metric for evaluating the electronic contribution to the thermoelectric performance of a material. A high power factor requires a combination of a large Seebeck coefficient and high electrical conductivity. These two properties are often inversely related in materials, making the optimization of the power factor a significant challenge in thermoelectric materials research.

Table 4: Hypothetical Thermoelectric Properties and ZT of Doped this compound at 500 K

Doping Level Seebeck Coefficient (μV/K) Electrical Conductivity (S/m) Power Factor (mW/mK²) Thermal Conductivity (W/m·K) ZT
Lightly Doped 150 5 x 10⁴ 1.125 3.5 ~0.16
Optimally Doped 120 1 x 10⁵ 1.44 4.0 ~0.18

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, intended to demonstrate the interplay of thermoelectric parameters. Actual values for this compound may differ significantly.

Influence of Doping, Defects, and Microstructure on this compound Transport Properties

Influence of Doping

Doping involves the intentional introduction of impurity atoms into the semiconductor lattice to modify its electrical properties. ijarsct.co.in This process is fundamental in tuning the behavior of semiconductors. ijarsct.co.in For a compound like this compound, introducing dopants would be expected to have the following effects:

Carrier Concentration: The primary effect of doping is the alteration of charge carrier concentration. youtube.com Doping with elements that have a different number of valence electrons than the atoms they replace (lutetium or arsenic) creates either an excess of electrons (n-type doping) or an excess of "holes" (p-type doping). ijarsct.co.inwikipedia.org For instance, if an impurity atom with more valence electrons substitutes a lattice atom, it can donate an electron to the conduction band, thereby increasing the electron concentration and electrical conductivity. ijarsct.co.inyoutube.com Conversely, an impurity with fewer valence electrons can accept an electron from the valence band, creating a mobile hole and leading to p-type conductivity. ijarsct.co.in The concentration of these dopants is a critical factor in determining the ultimate electrical properties of the material. ijarsct.co.in Higher doping levels generally lead to increased carrier concentrations, which in turn enhances electrical conductivity. ijarsct.co.in

Influence of Defects

Crystallographic defects are imperfections in the regular, repeating arrangement of atoms within a crystal. openaccessjournals.com These defects can be categorized as point defects (vacancies, interstitials, substitutional defects), line defects (dislocations), or planar defects (grain boundaries). openaccessjournals.com Each type of defect can significantly impact the transport properties of this compound.

Point Defects: Vacancies (missing atoms) and interstitial atoms (atoms in non-lattice sites) disrupt the periodicity of the crystal lattice, creating localized charge imbalances and strain fields. openaccessjournals.com These disruptions act as potent scattering centers for both electrons and phonons, thereby reducing both electrical and thermal conductivity. mit.edu Substitutional defects, where a foreign atom occupies a lattice site, can have a similar effect to intentional doping if the foreign atom has a different valence. openaccessjournals.com

Line Defects (Dislocations): Dislocations are one-dimensional defects that represent a misalignment of the crystal lattice. mit.edu They have a pronounced effect on both charge and thermal transport. The distorted lattice around a dislocation line acts as a significant scattering site for charge carriers, reducing their mobility and, consequently, the electrical conductivity. mit.edu Similarly, dislocations are very effective at scattering phonons, which can lead to a substantial reduction in the thermal conductivity of the material. mit.edu

Microstructure: The microstructure, which encompasses features like grain boundaries, has a substantial impact on transport properties. Grain boundaries are interfaces where the crystallographic orientation of the lattice changes. These boundaries are regions of high disorder and contain a high density of defects, which act as strong scattering centers for both electrons and phonons. frontiersin.org Consequently, a polycrystalline this compound sample with a fine-grained microstructure would be expected to exhibit lower electrical and thermal conductivity compared to a single-crystal or coarse-grained sample due to the increased density of grain boundaries.

The following table summarizes the expected qualitative influence of these factors on the transport properties of a semiconductor like this compound.

FactorInfluence on Electrical ConductivityInfluence on Thermal ConductivityPrimary Mechanism
Doping IncreasesGenerally DecreasesIncreases carrier concentration, but dopant atoms scatter phonons.
Point Defects DecreasesDecreasesAct as scattering centers for both charge carriers and phonons.
Dislocations DecreasesDecreasesStrain fields around dislocations scatter charge carriers and phonons.
Grain Boundaries DecreasesDecreasesDisordered regions at grain boundaries strongly scatter charge carriers and phonons.

Detailed research findings on this compound specifically are limited in publicly accessible literature. However, the principles derived from the study of other semiconductor materials provide a strong theoretical framework for understanding how its charge and thermal transport properties would be tailored by the careful control of doping, the minimization of unwanted defects, and the engineering of its microstructure. For instance, in materials like silicon, the relationship between doping density and mobility has been extensively studied, showing that mobility decreases with higher doping due to increased ionized impurity scattering. researchgate.net Similarly, the role of grain boundaries as key trapping and scattering features is well-documented in materials like silicon carbide. frontiersin.org These established principles form the basis for predicting the behavior of this compound.

Advanced Lutetium Arsenide Material Systems and Their Research Implications

Lutetium Arsenide Based Quantum Confined Structures

The integration of this compound into quantum-confined structures, such as nanocrystals and superlattices, has been a fertile ground for developing novel electronic and optoelectronic materials. Research in this area leverages the semimetallic nature of LuAs and its compatibility with conventional III-V semiconductors to create unique composite materials with tailored properties.

Research on this compound Quantum Dots and Nanocrystals

While arsenide-based compounds are generally utilized in the fabrication of quantum dots, specific research focusing on this compound quantum dots is not widely prevalent in the current body of literature. americanelements.com However, extensive research has been conducted on the synthesis and characterization of LuAs nanoparticles and nanocrystals, particularly through their epitaxial incorporation into semiconductor matrices. aip.orgaps.org

These LuAs nanostructures are typically formed by molecular beam epitaxy (MBE), where they nucleate as nanoparticles before coalescing into films when grown on zinc-blende III-V materials like Gallium Arsenide (GaAs) or Indium Gallium Arsenide (InGaAs). aip.org The size and density of these nanoparticles can be controlled by adjusting growth parameters such as the deposition amount and growth rate. aip.org The primary application for these LuAs nanocomposites has been in the development of materials for terahertz (THz) technology, including ultrafast photoconductors and photomixers. researchgate.netresearching.cnspiedigitallibrary.org

Investigations into LuAs nanoparticles embedded within InGaAs superlattices reveal a strong correlation between the structural properties and the resulting electronic behavior. The use of a bismuth surfactant during growth has been shown to improve the structural quality of the InGaAs matrix grown over the LuAs nanoparticles, which in turn enhances the electrical and optical properties beneficial for THz generation. aip.org

Table 1: Properties of LuAs:InGaAs Superlattices with Surfactant-Assisted Growth
LuAs Deposition per Period (ML)Growth ConditionActivation Energy (meV)Carrier Lifetime (ps)
1.6Slow Growth (0.01 ML/s) with Bi~180~2.5
2.0Slow Growth (0.01 ML/s) with Bi~185~2.2
2.4Slow Growth (0.01 ML/s) with Bi~175~1.8
2.8Slow Growth (0.01 ML/s) with Bi~160~1.6

This table presents data on the activation energy and carrier lifetime for LuAs nanoparticles embedded in InGaAs superlattices, demonstrating the effect of deposition amount under slow growth conditions with a bismuth surfactant. Data sourced from studies on surfactant-assisted enhancements of rare-earth arsenide nanocomposites. researchgate.net

Heterostructures and Superlattices Incorporating this compound Layers

The development of heterostructures and superlattices incorporating this compound layers is a key area of research, driven by the potential to engineer materials with unique electronic and optical properties. utexas.edu These structures typically consist of LuAs nanoparticles embedded periodically within a semiconductor host matrix, forming a metal-semiconductor superlattice. aip.orgaip.org

The electrical properties of these superlattices are highly tunable. For instance, in studies comparing various rare-earth arsenide (RE-As) nanostructures embedded in InGaAs, LuAs:InGaAs superlattices exhibited significantly higher electron mobility compared to those containing Erbium Arsenide (ErAs) and Lanthanum Arsenide (LaAs) at similar deposition levels. aip.org The dark resistivity of these materials can also be tailored by the choice of the rare-earth element and the deposition amount per superlattice period. aip.org

Optical absorption studies of LuAs/GaAs superlattices show that the absorption peak shifts to longer wavelengths as the deposition amount of LuAs increases, which is a direct consequence of the changing size and morphology of the embedded nanoparticles. researchgate.net This tunability is critical for designing components for specific optical applications, such as those in the telecommunications window around 1550 nm. researchgate.net

Table 2: Comparative Electronic Properties of RE-As:InGaAs Superlattices
RE-As MaterialDeposition (ML)Room Temperature Dark Resistivity (Ω·cm)Room Temperature Electron Mobility (cm²/V·s)
LuAs1.20.0352900
ErAs1.20.0382600
GdAs1.20.0323100
LaAs0.40.181100

This table compares the room temperature dark resistivity and electron mobility of superlattices made from different rare-earth arsenides (LuAs, ErAs, GdAs, LaAs) embedded in InGaAs. The data highlights the distinct properties imparted by each rare-earth species. Data sourced from comparative studies of RE-As:InGaAs nanocomposites. aip.org

This compound in Topological Materials Research

This compound has emerged as a material of profound importance in the field of topological materials, not as an exemplar but as a crucial scientific control. While many materials exhibiting extreme magnetoresistance (XMR) have been identified as topological semimetals, LuAs provides a compelling counterexample. ifmpan.poznan.plaps.org

Comprehensive studies combining angle-resolved photoemission spectroscopy (ARPES) and first-principles calculations have definitively established that this compound is a topologically trivial semimetal. aps.org In many topological semimetals, such as Lanthanum Antimonide (LaSb) and Lanthanum Bismuthide (LaBi), the nontrivial band topology arises from a band crossing between the pnictogen p states and the rare-earth d states. However, calculations indicate that this essential band crossing is absent in LuAs. ifmpan.poznan.pl

The significance of this finding is that LuAs displays an exceptionally large, nonsaturating XMR—a hallmark feature often attributed to topologically protected electronic states—without possessing such states. ifmpan.poznan.plaps.org This discovery forces a re-evaluation of the origins of XMR and suggests that mechanisms other than nontrivial band topology can produce this dramatic effect. Therefore, LuAs serves as an ideal platform to isolate and study alternative mechanisms for XMR, such as perfect electron-hole compensation or field-induced changes in carrier density, thereby helping to disentangle complex phenomena in the broader class of topological materials. aps.org

Interplay of Electronic, Lattice, and Spin Degrees of Freedom in this compound

The remarkable physical properties of this compound arise from a complex interplay between its electronic structure, crystal lattice, and spin characteristics. Unlike many other rare-earth compounds, LuAs is distinguished by its nonmagnetic nature, which simplifies the system and allows for a clearer investigation of how electronic and lattice effects conspire to produce its exotic behavior. aps.orgiaea.org

LuAs is a nonmagnetic, nearly-compensated semimetal, meaning it has an almost equal number of electrons and holes as charge carriers. aps.orgiaea.org Its most striking electronic property is a nonsaturating XMR, which can reach 400,000% in high magnetic fields (58.5 T at 5 K). aps.org Intriguingly, the magnetoresistance does not follow the conventional quadratic field dependence expected for a simple semimetal, instead growing as B¹·⁶⁵, indicating unconventional charge transport dynamics. aps.orgresearchgate.net

A key discovery linking the electronic properties to the crystal lattice is the observation of a very large electronic magnetostriction in LuAs. aps.org Magnetostriction is the deformation of a crystalline lattice in response to a magnetic field. The large magnitude of this effect in LuAs provides direct thermodynamic evidence that the magnetic field induces a significant change in the carrier densities of electrons and holes. aps.org This field-dependent carrier density is a critical insight, as it provides a mechanism to explain the nonsaturating, non-quadratic XMR without invoking topological protection. The simple rock-salt crystal structure of LuAs provides a clean backdrop for studying this effect, although some nuclear magnetic resonance (NMR) studies have suggested the presence of defects within the cubic lattice. wikipedia.orgiaea.org

From a spin perspective, LuAs is diamagnetic. aps.org Lutetium, being the last element in the lanthanide series with a filled 4f shell, lacks a magnetic moment, and there is no magnetic ordering in the compound. americanelements.com This absence of magnetism is a pivotal feature. It demonstrates that the extreme magnetotransport phenomena in LuAs are not driven by complex spin interactions or magnetic ordering. Instead, the behavior of LuAs is dictated by a subtle interplay where an external magnetic field directly perturbs the lattice (magnetostriction), which in turn modifies the electronic band structure and carrier balance, leading to the observed extreme magnetoresistance. aps.org

Potential Advanced Technological Applications Derived from Lutetium Arsenide Research

Lutetium Arsenide for Next-Generation Semiconductor Devices

The foundation of modern electronics lies in semiconductor materials, and the quest for substances with superior properties to silicon is perpetual. This compound is being investigated as a candidate for next-generation semiconductor devices due to its intrinsic semiconductor characteristics. nih.gov Research into arsenide-based semiconductors, in general, is driven by their potential for high-speed and high-power applications. quantumcomputingreport.com

The performance of a semiconductor is fundamentally linked to its crystal structure and electronic band structure. While detailed experimental data on the electronic band structure of this compound is not yet widely available, theoretical studies are crucial in predicting its behavior. The crystal structure of LuAs is a key determinant of its electronic and optical properties.

Properties of this compound
PropertyValueSignificance
Chemical FormulaLuAsIndicates a 1:1 stoichiometric compound of Lutetium and Arsenic.
Crystal SystemNot widely reported, but other rare-earth arsenides often exhibit cubic or hexagonal structures.Influences electronic band structure, charge carrier mobility, and optical properties.
Semiconductor TypeIntrinsic semiconductorForms the basis for its potential use in electronic devices. nih.gov

The synthesis of high-quality this compound crystals is a critical step in fully characterizing its properties and fabricating device prototypes. Current research efforts are focused on various synthesis techniques to produce crystalline LuAs suitable for detailed investigation.

Optoelectronic Device Concepts Utilizing this compound (e.g., detectors, emitters)

Optoelectronic devices, which convert light into electrical signals (detectors) or vice versa (emitters), are fundamental to technologies such as fiber optic communications, medical imaging, and remote sensing. The suitability of a semiconductor for optoelectronic applications is largely determined by its band gap and optical absorption properties.

This compound is considered a promising material for photo-optic applications. nih.gov The development of detectors and emitters based on LuAs would depend on its ability to absorb and emit light at specific wavelengths. The band gap of the material will dictate the energy of photons it can interact with. While the precise band gap of this compound is a subject of ongoing research, studies on related rare-earth compounds provide a basis for theoretical predictions.

Further research into the optical absorption spectrum of this compound is necessary to identify the wavelengths at which it would be most effective as a photodetector or a light-emitting diode (LED).

This compound in Quantum Computing Paradigms

Quantum computing represents a revolutionary shift in information processing, leveraging the principles of quantum mechanics to solve problems intractable for classical computers. The building blocks of quantum computers, qubits, can be realized in various physical systems, including the electronic and nuclear spins of atoms in a solid-state material.

Rare-earth ions, in general, are considered promising candidates for quantum information processing due to their unique electronic structures, which can lead to long coherence times – a crucial requirement for robust qubits. anu.edu.au The specific properties of the host material in which these ions are embedded are critical.

While direct research on this compound for quantum computing is in its infancy, the exploration of rare-earth-based materials is an active area of investigation. The potential of LuAs in this domain would hinge on factors such as the ability to isolate and control individual quantum states associated with the lutetium or arsenic atoms within the crystal lattice. The interaction of these quantum states with their local environment, which is influenced by the crystal structure and purity of the LuAs material, would be a key area of study.

This compound for Advanced Magnetic Data Storage Technologies

The ever-increasing demand for data storage necessitates the development of new materials and technologies for higher-density, faster, and more energy-efficient memory devices. Spintronics, a field that utilizes the spin of electrons in addition to their charge, offers a promising avenue for next-generation data storage.

A key property for magnetic data storage is the presence of a magnetic moment. Interestingly, elemental lutetium is the last member of the rare-earth series and, unlike most other rare earths, it lacks a magnetic moment. nanografi.com This intrinsic property of lutetium suggests that pure this compound would not be a conventional ferromagnetic material.

However, this does not entirely preclude its use in advanced data storage. Research in spintronics often involves the doping of non-magnetic semiconductors with magnetic impurities to induce ferromagnetic properties. sciencedaily.com Therefore, this compound could potentially serve as a host material for magnetic dopants, allowing for the engineering of its magnetic properties. The study of how magnetic ions behave within the LuAs crystal lattice would be a critical research direction.

Thermoelectric Energy Conversion Systems Based on this compound

Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, offering a promising technology for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is quantified by a dimensionless figure of merit, ZT.

Research into pnictide compounds, the family to which arsenides belong, has shown their potential for thermoelectric applications. acs.orgnih.gov The thermoelectric performance of a material is dependent on a combination of a high Seebeck coefficient (voltage generated per unit of temperature difference), high electrical conductivity, and low thermal conductivity.

The potential of this compound as a thermoelectric material is an area of active theoretical investigation. The presence of the heavy element lutetium could contribute to a lower lattice thermal conductivity, which is beneficial for a high ZT value. However, comprehensive experimental data on the Seebeck coefficient, electrical conductivity, and thermal conductivity of this compound are needed to accurately assess its thermoelectric figure of merit. Studies on other rare-earth arsenides and pnictides provide a framework for understanding the potential thermoelectric properties of LuAs. researchgate.net

Future Research Directions and Outlook for Lutetium Arsenide

Exploration of Novel Ternary and Quaternary Lutetium Arsenide Compounds

The exploration of ternary and quaternary compounds represents a pivotal step in tailoring the properties of this compound for specific applications. By introducing additional elements into the Lu-As system, researchers can manipulate the crystal structure, electronic bandgap, and magnetic behavior.

Future research is anticipated to focus on synthesizing and characterizing new ternary and quaternary lutetium arsenides. Analogous to work done on other rare-earth pnictides and chalcogenides, introducing transition metals (like Ni, Cu) or alkaline-earth metals (like Sr, Ba) could lead to the discovery of novel crystal structures with intriguing properties. For instance, studies on quaternary selenides such as EuLnCuSe₃ (where Ln includes Lu) have revealed structures belonging to the KZrCuS₃ type, which could be a target structure for new arsenide compounds. nih.gov Similarly, the synthesis of quaternary tellurides like SrLnCuTe₃ (including Lu) has shown that the crystal structure can be influenced by the size of the lanthanoid cation, transitioning between different space groups. mdpi.comresearchgate.net Investigating arsenide analogues of these materials, such as SrLuCuAs₃, could yield new layered compounds with tunable electronic characteristics.

Another promising avenue is the exploration of perovskite-type structures, which are well-known for a wide range of functional properties. The successful synthesis of ternary lutetium tellurites like LuMeFeTeO₆ (Me = Sr, Ba) with a distorted perovskite structure suggests that arsenide-based perovskites containing lutetium could be achievable. uctm.eduresearchgate.net These complex arsenides could exhibit unique magnetic or thermoelectric properties.

Potential Compound Family Example Analogue Potential Crystal Structure Type Anticipated Properties
AIILuBIAs₃SrLuCuTe₃, EuLuCuSe₃KZrCuS₃, Eu₂CuS₃Layered semiconductor, tunable bandgap
Lu-T-As (T=Transition Metal)LaZr₂Ni₄As₄LaZr₂Ni₄As₄-typeComplex magnetism, metallic/semimetallic
Perovskite-type ArsenidesLuSrFeTeO₆Distorted PerovskiteThermoelectric, magnetic

This table presents potential future research directions for novel this compound compounds based on known analogues in related material systems.

Development of In-situ Characterization Techniques for this compound Growth and Properties

To synthesize high-quality this compound thin films and heterostructures, which are essential for electronic and optoelectronic devices, precise control over the growth process is paramount. The development and application of in-situ characterization techniques are crucial for real-time monitoring and control of material properties during synthesis methods like Molecular Beam Epitaxy (MBE) or Chemical Vapor Deposition (CVD).

Future research will likely involve integrating a suite of in-situ tools to provide a comprehensive understanding of LuAs growth dynamics. These techniques allow for direct, real-time observation of the growth process without exposing the sample to ambient conditions. researchgate.net

Reflection High-Energy Electron Diffraction (RHEED): This is a standard technique in MBE to monitor crystal growth at the atomic level. For LuAs, it can be used to track surface reconstruction, growth mode (e.g., layer-by-layer or island formation), and crystalline quality in real-time.

Spectroscopic Ellipsometry (SE): SE is a non-invasive optical technique that can measure film thickness, optical constants, and surface roughness during growth. nih.gov This would be invaluable for controlling the thickness of LuAs layers in heterostructures and ensuring sharp interfaces.

X-ray Techniques: The use of synchrotron-based X-ray methods provides deep insights. In-situ X-ray Diffraction (XRD) can monitor the evolution of the crystal structure and phase purity, while X-ray Photoelectron Spectroscopy (XPS) can provide real-time information on the chemical composition and bonding states at the surface, helping to maintain the correct Lu:As stoichiometry. researchgate.netresearchgate.net

Scanning Tunneling Microscopy (STM): While typically used for post-growth analysis, high-temperature STM systems allow for near-real-time imaging of the surface morphology at the atomic scale, providing direct visualization of defect formation and growth kinetics.

By combining these techniques, researchers can establish precise growth recipes for this compound, control defect formation, and engineer novel quantum structures with tailored electronic and optical properties. researchgate.net

Machine Learning and Artificial Intelligence in this compound Materials Discovery

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. nih.gov For a relatively unexplored material like this compound, these computational methods can guide experimental efforts by predicting stable compounds and their properties.

Key applications of AI in this area include:

Predicting Phase Stability: ML models can assess the thermodynamic stability of novel LuAs-based compositions, including disordered or off-stoichiometry materials, which are difficult to predict with conventional methods. sciencedaily.com This helps prioritize synthetic targets that are likely to be synthesizable.

Property Prediction: AI algorithms can be trained to predict key material properties such as the electronic bandgap, magnetic ordering temperature, and thermoelectric figure of merit. researchgate.net This allows for the in silico design of this compound compounds tailored for specific applications, such as infrared detectors or spintronic devices.

Interpretable Models: Advanced ML techniques can generate interpretable design rules from the data, providing chemists and materials scientists with fundamental insights into the structure-property relationships governing these complex arsenides. arxiv.org

AI/ML Application Methodology Objective for this compound Research
Phase Stability PredictionML models trained on DFT and experimental databases. sciencedaily.comIdentify novel, synthesizable ternary and quaternary LuAs compounds.
Property PredictionRegression models, neural networks. researchgate.netForecast electronic, magnetic, and thermoelectric properties to guide synthesis.
Accelerated SimulationML surrogates for DFT calculations. youtube.comReduce computational cost and time for screening large numbers of candidate materials.
Automated ExperimentationAI-controlled synthesis and characterization platforms.Enable autonomous discovery of optimal synthesis conditions for high-quality LuAs.

This table outlines the potential applications of Artificial Intelligence and Machine Learning in advancing the discovery and development of this compound materials.

Open Challenges and Opportunities in this compound Research

Despite its potential, the study of this compound is not without its challenges. Overcoming these hurdles will unlock significant opportunities for both fundamental science and technological applications.

Challenges:

Synthesis: A primary challenge lies in the synthesis of high-purity, stoichiometric LuAs crystals and thin films. Rare-earth arsenides can be prone to arsenic vacancies and other defects that significantly impact their electronic properties. dtic.mildtic.mil Furthermore, the high reactivity and volatility of arsenic require carefully controlled synthesis environments to achieve desired compositions. dtic.mil The synthesis of more complex ternary and quaternary compounds presents additional challenges in phase control and avoiding impurity phases. qucosa.de

Characterization: The limited availability of high-quality samples has hindered a comprehensive characterization of LuAs. Detailed experimental measurements of its electronic band structure, carrier mobility, and magnetic properties are still needed to validate theoretical predictions and understand its full potential.

Processing Complexity: Similar to other rare-earth materials, processing can be complex. The chemical similarity of rare-earth elements makes purification difficult, and developing reliable processing techniques for LuAs-based materials into devices will be a significant undertaking. discoveryalert.com.aubcg.com

Opportunities:

Semiconductor Applications: As a rare-earth arsenide, LuAs is a candidate for various semiconductor applications. Its properties could be exploited in areas analogous to those of Gallium Arsenide (GaAs), such as high-frequency electronics, infrared light-emitting diodes (LEDs), and solar cells, particularly for space applications where radiation hardness is a benefit. waferworld.com

Spintronics and Quantum Computing: The presence of f-electrons in lutetium, even in a filled shell configuration, can influence the electronic and magnetic properties in subtle ways, especially when alloyed with other magnetic rare-earth elements. This opens up possibilities for applications in spintronics and as a component in materials for quantum computing.

Thermoelectrics: Many rare-earth pnictides are being investigated for thermoelectric applications. The complex crystal structures that can be achieved in ternary and quaternary lutetium arsenides could lead to materials with low thermal conductivity and good electronic properties, making them suitable for waste heat recovery.

Fundamental Physics: this compound and its related compounds provide a platform for studying the physics of rare-earth pnictides, including complex magnetic interactions and electronic correlations, contributing to a deeper understanding of condensed matter physics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.